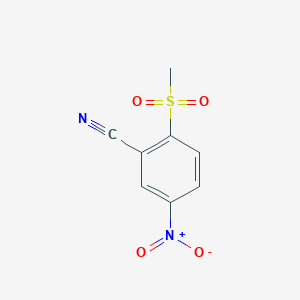

2-Methanesulfonyl-5-nitrobenzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methylsulfonyl-5-nitrobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O4S/c1-15(13,14)8-3-2-7(10(11)12)4-6(8)5-9/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTEUADHWTAXVNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=C(C=C1)[N+](=O)[O-])C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Methanesulfonyl 5 Nitrobenzonitrile and Its Analogs

Direct Synthetic Routes

Direct synthetic strategies for 2-methanesulfonyl-5-nitrobenzonitrile and its analogs are predominantly characterized by the late-stage introduction of the sulfonyl group or its precursor. These methods are advantageous as they often utilize readily available starting materials and proceed with high efficiency due to the electronic nature of the aromatic ring.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) stands as a cornerstone for the synthesis of highly functionalized aromatic compounds like this compound. This reaction involves the displacement of a suitable leaving group on the aromatic ring by a nucleophile. The success of SNAr is heavily dependent on the electronic activation of the aromatic ring, a condition well-met by the target molecule.

The SNAr reaction typically proceeds through a two-step addition-elimination mechanism. In the first, and usually rate-determining step, the nucleophile attacks the carbon atom bearing the leaving group, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com The presence of strong electron-withdrawing groups ortho and para to the leaving group is crucial for the stabilization of this intermediate. pressbooks.pub In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored. wikipedia.org

Kinetic studies on analogous systems, such as the reaction of 1-halo-2,4-dinitrobenzenes with various nucleophiles, provide valuable insights into the mechanism. acs.orgfrontiersin.orgnih.gov These studies often reveal that the formation of the Meisenheimer complex is the slow step, and the rate of reaction is highly sensitive to the nature of the nucleophile, the leaving group, and the solvent. nih.govfigshare.comnih.gov For instance, kinetic data for the reaction of 1-(Y-substituted-phenoxy)-2,4-dinitrobenzenes with amines in acetonitrile (B52724) show that the reaction is catalyzed by a second amine molecule, suggesting a complex transition state. nih.govfigshare.com

The feasibility and rate of SNAr reactions are profoundly influenced by the presence of electron-withdrawing groups (EWGs) on the aromatic ring. numberanalytics.comnumberanalytics.com In the case of this compound, the nitro (-NO2), sulfonyl (-SO2CH3), and cyano (-CN) groups all serve as powerful activators. These groups facilitate the reaction by withdrawing electron density from the aromatic ring, thereby making it more susceptible to nucleophilic attack. wikipedia.org

The activating power of these groups stems from their ability to stabilize the negative charge of the Meisenheimer intermediate through resonance and inductive effects. The nitro group is particularly effective in this role, especially when positioned ortho or para to the site of nucleophilic attack, as it can delocalize the negative charge onto its oxygen atoms. pressbooks.pub The sulfonyl and cyano groups also contribute significantly to the activation of the ring. Quantitative studies, such as those employing Hammett plots, have been used to correlate the electronic properties of substituents with reaction rates in SNAr reactions, confirming the strong activating nature of these functionalities. researchgate.netlibretexts.org

Table 1: Relative Activating Effect of Common Electron-Withdrawing Groups in SNAr Reactions

| Activating Group | Position Relative to Leaving Group | General Activating Strength |

|---|---|---|

| Nitro (-NO₂) | ortho, para | Very Strong |

| Sulfonyl (-SO₂R) | ortho, para | Strong |

| Cyano (-CN) | ortho, para | Strong |

Note: The relative activating strength is a generalization and can be influenced by the specific reaction conditions.

The choice of both the leaving group and the nucleophile is critical for the successful execution of an SNAr reaction. A good leaving group must be able to depart from the Meisenheimer complex, and its ability to do so is related to its stability as an anion. For SNAr reactions, the typical trend for halogen leaving groups is F > Cl > Br > I, which is the reverse of the trend observed in SN2 reactions. wikipedia.orgnih.gov This "element effect" is attributed to the high electronegativity of fluorine, which strongly polarizes the C-F bond and facilitates the initial nucleophilic attack, the rate-determining step. wikipedia.orgnih.gov

The selection of the nucleophile is equally important. Stronger nucleophiles generally lead to faster reaction rates. numberanalytics.com For the synthesis of this compound, a common nucleophile would be the methanesulfinate (B1228633) anion (CH₃SO₂⁻), which can be generated from sodium methanesulfinate. The nucleophilicity of a species is influenced by factors such as its basicity, polarizability, and the solvent used. chemicalforums.com

Table 2: Common Leaving Groups and Nucleophiles in SNAr Reactions

| Leaving Group | General Reactivity Trend | Common Nucleophiles |

|---|---|---|

| Fluoride (F⁻) | Highest | Alkoxides (RO⁻), Thiolates (RS⁻), Amines (R₂NH) |

| Chloride (Cl⁻) | Moderate | Methanesulfinate (CH₃SO₂⁻), Azide (N₃⁻) |

| Bromide (Br⁻) | Moderate | Cyanide (CN⁻), Phenoxides (ArO⁻) |

| Iodide (I⁻) | Lowest |

Oxidation Reactions for Sulfonyl Moiety Formation

An alternative and widely employed strategy for the synthesis of aryl sulfones is the oxidation of the corresponding aryl thioethers. This approach is particularly useful when the required thioether precursor is readily accessible. For the synthesis of this compound, this would involve the oxidation of 2-(methylthio)-5-nitrobenzonitrile.

The oxidation of a thioether to a sulfone proceeds via a sulfoxide (B87167) intermediate. The key challenge in this transformation is often to achieve complete oxidation to the sulfone without stopping at the sulfoxide stage or causing over-oxidation of other sensitive functional groups within the molecule. A variety of oxidizing agents can be employed for this purpose, with the choice depending on the specific substrate and desired selectivity. researchgate.netorganic-chemistry.org

Commonly used oxidants include hydrogen peroxide, often in the presence of a catalyst, peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate (B83412). acs.org Oxone®, a stable and versatile oxidant, is also frequently used for the selective oxidation of thioethers to either sulfoxides or sulfones, depending on the reaction conditions. ccsenet.org The reaction conditions, including the choice of solvent, temperature, and stoichiometry of the oxidant, are crucial for controlling the outcome of the oxidation. rsc.org

Table 3: Selected Methods for the Oxidation of Aryl Thioethers to Aryl Sulfones

| Oxidizing Agent | Typical Conditions | Advantages | Potential Limitations |

|---|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Acetic acid, or with a metal catalyst (e.g., W, Mo) | Readily available, environmentally benign byproduct (water) | Can require harsh conditions or catalysts, potential for over-oxidation |

| m-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane, room temperature | High reactivity, generally good yields | Stoichiometric waste, potential for side reactions with other functional groups |

| Oxone® (2KHSO₅·KHSO₄·K₂SO₄) | Methanol (B129727)/water, room temperature to reflux | Stable solid, easy to handle, tunable selectivity | Can require elevated temperatures for full conversion to sulfone |

Catalytic and Stoichiometric Oxidant Systems

A primary method for forming the methanesulfonyl group is through the oxidation of a corresponding methylthio (thioether) precursor. This transformation can be achieved using both catalytic and stoichiometric quantities of an oxidizing agent. The choice between these systems often depends on factors like substrate tolerance, desired selectivity, and reaction scale.

Stoichiometric oxidation is a common and direct approach. A typical procedure involves treating the thioether with a slight excess of a strong oxidant. Hydrogen peroxide (H₂O₂) is frequently used, often in an acidic medium like glacial acetic acid, to facilitate the conversion of the thioether first to a sulfoxide and then to the desired sulfone. prepchem.com For instance, the synthesis of 2-(4-(methylsulfonyl)phenoxy)-5-nitrobenzonitrile is accomplished by heating its methylthio analog with 30% aqueous hydrogen peroxide in glacial acetic acid. prepchem.com Other common stoichiometric oxidants include meta-chloroperoxybenzoic acid (mCPBA), potassium permanganate (KMnO₄), and Oxone (potassium peroxymonosulfate). acsgcipr.org Careful control of the reaction stoichiometry and temperature is crucial to prevent side reactions and ensure the complete oxidation to the sulfone without affecting other functional groups on the aromatic ring. acsgcipr.org

Catalytic systems offer a more atom-economical and often milder alternative. acsgcipr.org These methods use a catalytic amount of a metal complex in conjunction with a terminal oxidant like H₂O₂ or molecular oxygen (O₂). acsgcipr.orgcapes.gov.br Various transition metals have been shown to be effective. For example, niobium carbide has been used as a catalyst with 30% hydrogen peroxide to efficiently convert sulfides to sulfones. organic-chemistry.org Similarly, catalysts like LiNbMoO₆ can achieve selective oxidation to the sulfone by controlling the stoichiometry of H₂O₂. organic-chemistry.org Titanium-containing zeolites, such as TS-1, have also been employed as heterogeneous catalysts for the oxidation of thioethers to sulfones using hydrogen peroxide. researchgate.netrsc.org These catalytic reactions can offer high selectivity and allow for easier catalyst recovery and reuse. organic-chemistry.orgresearchgate.net

| Oxidant System | Typical Reagents | Key Characteristics | Reference |

|---|---|---|---|

| Stoichiometric | H₂O₂ in Acetic Acid, mCPBA, Oxone | Direct method; requires careful control of stoichiometry to avoid over-oxidation. | prepchem.comacsgcipr.org |

| Catalytic (Homogeneous) | Metal complexes (e.g., Molybdenum) with H₂O₂ or TBHP | Milder conditions; high selectivity can be achieved. | researchgate.net |

| Catalytic (Heterogeneous) | Ti-zeolites, Niobium carbide with H₂O₂ | Catalyst is easily recoverable and reusable; environmentally benign. | organic-chemistry.orgresearchgate.net |

Introduction of the Nitrile Group

The nitrile moiety is a key functional group that can be introduced onto the aromatic ring through several methods. The most common approaches include nucleophilic substitution reactions using cyanide salts and the dehydration of aldehyde oximes.

Cyanation Reactions (e.g., using cuprous cyanide)

The conversion of an aryl halide to an aryl nitrile, known as cyanation, is a powerful C-C bond-forming reaction. The classical Rosenmund-von Braun reaction utilizes a stoichiometric amount of copper(I) cyanide (CuCN) at elevated temperatures to displace a halide (typically bromide or iodide) from an aromatic ring. wikipedia.org

More contemporary methods focus on using catalytic amounts of a transition metal, most commonly copper or palladium. wikipedia.org Copper-catalyzed systems are often preferred for their lower cost. These reactions can employ various cyanide sources, some of which are less acutely toxic than simple alkali metal cyanides. For example, an efficient copper-catalyzed domino halide exchange-cyanation of aryl bromides has been developed using sodium cyanide (NaCN) with catalytic copper(I) iodide (CuI). organic-chemistry.org To circumvent the use of highly toxic cyanide salts, alternative sources like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) have been successfully used in copper-catalyzed cyanations of aryl bromides. researchgate.net Other approaches have utilized compounds like benzyl (B1604629) cyanide or a combination of ammonium (B1175870) bicarbonate and N,N-dimethylformamide (DMF) as the cyanide source in copper-mediated reactions. nih.govresearchgate.net

Dehydration of Aldehyde Oximes

An alternative route to the nitrile group begins with a corresponding benzaldehyde. The aldehyde is first converted to an aldoxime through a condensation reaction with hydroxylamine (B1172632). The subsequent dehydration of this aldoxime intermediate yields the desired nitrile. rsc.org This two-step, one-pot process is a valuable method, especially when the precursor aldehyde is readily available. rsc.org

A wide array of reagents can effect the dehydration step. nih.gov Acetic anhydride (B1165640) is a classic reagent used to dehydrate oximes, often at elevated temperatures. clockss.org Milder and more modern methods have also been developed. For instance, the use of 1H-benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can convert aldoximes to nitriles under very mild, room-temperature conditions. nih.gov Simple iron salts have also been shown to catalyze the dehydration of aldoximes, providing an environmentally benign pathway that produces water as the only byproduct. nih.gov

| Method | Precursor | Key Reagents | Description | Reference |

|---|---|---|---|---|

| Cyanation | Aryl Halide | CuCN (stoichiometric); CuI/NaCN (catalytic); K₄[Fe(CN)₆] | Nucleophilic substitution of a halide to form a C-CN bond. Catalytic versions are common. | wikipedia.orgorganic-chemistry.orgresearchgate.net |

| Dehydration | Aldehyde | 1. Hydroxylamine; 2. Dehydrating agent (e.g., Acetic Anhydride, BOP/DBU, Iron salts) | Two-step process involving formation of an aldoxime followed by elimination of water. | nih.govclockss.orgnih.gov |

Stepwise and Convergent Synthetic Strategies

The assembly of a multi-substituted aromatic ring like this compound requires careful strategic planning to ensure correct regiochemistry. The order in which the functional groups are introduced is dictated by their directing effects in electrophilic aromatic substitution reactions.

Sequential Functionalization of Benzonitrile (B105546) Precursors

A stepwise approach involves starting with a simpler, commercially available benzonitrile and introducing the remaining functional groups sequentially. nih.gov For example, one could envision a synthesis starting with 2-chlorobenzonitrile (B47944) or 2-bromobenzonitrile. The synthesis could proceed via nucleophilic aromatic substitution to introduce a methylthio group, followed by nitration and subsequent oxidation of the thioether to the sulfone. The order of the nitration and oxidation steps is critical and would be determined by the directing effects of the substituents at each stage and their ability to withstand the reaction conditions of the subsequent step. The development of C-H functionalization reactions also provides potential routes for the direct modification of benzonitrile precursors, although this may present challenges in controlling regioselectivity with multiple directing groups. umich.edu

Regioselective Nitration of Substituted Benzonitriles

The introduction of the nitro group at the desired position is a critical step that relies on the principles of electrophilic aromatic substitution. The existing substituents on the benzene (B151609) ring direct the incoming electrophile (the nitronium ion, NO₂⁺) to specific positions. The nitrile (-CN) and methanesulfonyl (-SO₂CH₃) groups are both deactivating and meta-directing.

If one were to start with 2-methanesulfonylbenzonitrile, nitration would be expected to occur primarily at the 4- and 6-positions (meta to the sulfone and ortho/para to the nitrile's meta-directing influence), not the desired 5-position. Therefore, a successful synthesis must involve a nitration step on a precursor where the existing directing groups favor substitution at the target position.

A plausible strategy would involve the nitration of a precursor such as 1-chloro-2-methylthiobenzene. In this case, the methylthio group is an ortho, para-director, while the chloro group is also an ortho, para-director. The nitration would likely yield a mixture of isomers, but the formation of 1-chloro-2-methylthio-4-nitrobenzene would be a significant product. This intermediate could then be converted to the final product. An alternative is the nitration of a substituted benzonitrile where the directing effects align favorably. For example, the nitration of certain substituted benzonitriles has been shown to proceed with specific regioselectivity. clockss.org The use of specific nitrating systems, such as acyl nitrates over zeolite catalysts, can also influence the regiochemical outcome, sometimes favoring the formation of para-isomers over what is typically observed with standard mixed-acid nitration. cardiff.ac.uk

Electrophilic Sulfonylation Reactions

Condensation and Coupling Reactions

A more prevalent and practical approach to the synthesis of this compound involves a two-step process: the synthesis of the intermediate 2-methylthio-5-nitrobenzonitrile, followed by its oxidation. The initial formation of the C-S bond can be achieved through various condensation and coupling reactions.

One common method is nucleophilic aromatic substitution (SNAr) . In this approach, a substrate with a good leaving group at the 2-position, such as 2-chloro-5-nitrobenzonitrile (B92243) or 2-fluoro-5-nitrobenzonitrile, is reacted with a sulfur nucleophile like sodium methanethiolate (B1210775) (NaSMe) libretexts.org. The strong electron-withdrawing properties of the nitro and cyano groups activate the aromatic ring towards nucleophilic attack, particularly at the ortho and para positions relative to the nitro group libretexts.org.

Another versatile method for forming the aryl sulfide (B99878) precursor is through Ullmann-type coupling reactions . These copper-catalyzed reactions are effective for forming carbon-heteroatom bonds, including C-S bonds nih.govresearchgate.netnih.gov. In a typical Ullmann condensation, an aryl halide (e.g., 2-iodo- or 2-bromo-5-nitrobenzonitrile) is coupled with a thiol or its corresponding salt in the presence of a copper catalyst nih.govresearchgate.net. Modern variations of the Ullmann reaction may employ palladium or nickel catalysts and can often be performed under milder conditions lscollege.ac.in.

Decarboxylative C-S cross-coupling reactions have also been developed for the synthesis of aryl sulfides, providing an alternative to the use of aryl halides nus.edu.sg.

Reaction Condition Optimization and Process Intensification

Solvent Selection and Effects on Reaction Kinetics

The choice of solvent is critical in both the synthesis of the sulfide intermediate and its subsequent oxidation. For nucleophilic aromatic substitution reactions, dipolar aprotic solvents such as DMF, DMSO, and NMP are often preferred as they can solvate the cation of the nucleophile while leaving the anion relatively free, thus increasing its reactivity rsc.orgacsgcipr.org. The kinetics of SNAr reactions are significantly influenced by the solvent's ability to stabilize the charged intermediate (Meisenheimer complex) nih.gov. While dipolar aprotic solvents are common, other solvents like esters (e.g., EtOAc), alcohols (e.g., isopropanol), and ethers (e.g., THF, 2-Me-THF) can also be utilized, sometimes with the addition of a small amount of a dipolar aprotic solvent to enhance the reaction rate acsgcipr.orgrsc.org.

In the oxidation of sulfides to sulfones, the solvent can influence the selectivity and rate of the reaction. A study on the catalyst-free oxidation of sulfides with oxone showed that the choice of solvent could dictate the product, with ethanol (B145695) favoring the formation of sulfoxides and water promoting the formation of sulfones rsc.org. For the oxidation of a similar compound, 2-(4-(methylthio)phenoxy)-5-nitrobenzonitrile, glacial acetic acid was used as the solvent with aqueous hydrogen peroxide as the oxidant prepchem.com. The use of environmentally benign solvents like ethanol and water is a key consideration in green chemistry approaches rsc.orgmdpi.com.

| Reaction Step | Solvent Type | Examples | Effect on Reaction |

|---|---|---|---|

| SNAr (Sulfide Synthesis) | Dipolar Aprotic | DMF, DMSO, NMP | Enhances nucleophilicity, stabilizes intermediate |

| SNAr (Sulfide Synthesis) | Ethers, Esters, Alcohols | THF, 2-Me-THF, EtOAc, i-PrOH | Greener alternatives, may result in slower reactions |

| Oxidation (Sulfone Synthesis) | Protic Acids | Glacial Acetic Acid | Effective for H₂O₂ oxidations |

| Oxidation (Sulfone Synthesis) | Alcohols/Water | Ethanol, Water | Can influence selectivity (sulfoxide vs. sulfone) |

Catalyst Development and Screening

The oxidation of sulfides to sulfones can be achieved with various oxidizing agents, often in the presence of a catalyst to improve efficiency and selectivity. Hydrogen peroxide is a common and environmentally friendly oxidant for this transformation prepchem.commdpi.comorganic-chemistry.org. A variety of catalysts have been developed to activate hydrogen peroxide and facilitate the oxidation. These include metal-based catalysts such as those containing tantalum carbide, niobium carbide, tungstate, and manganese organic-chemistry.orgfrontiersin.orgjsynthchem.com. For instance, niobium carbide has been shown to be an efficient catalyst for the oxidation of sulfides to sulfones with 30% hydrogen peroxide organic-chemistry.org.

Metal-free catalytic systems have also been explored. N-hydroxysuccinimide (NHS) has been reported as an effective catalyst for the selective oxidation of sulfides to sulfoxides or sulfones with hydrogen peroxide, with the selectivity being controlled by the solvent and reaction conditions doi.org. The development of heterogeneous catalysts is of particular interest for process intensification as they can be easily recovered and reused, simplifying product purification and reducing waste mdpi.comorganic-chemistry.orgjsynthchem.com.

| Catalyst Type | Specific Catalyst | Oxidant | Key Features |

|---|---|---|---|

| Metal Carbide | Niobium Carbide | 30% H₂O₂ | Efficient for sulfone formation, recoverable |

| Metal-Ionic Liquid | Tungstate-functionalized IL | H₂O₂ | Temperature-dependent selectivity for sulfoxide or sulfone |

| Metal-Free | N-hydroxysuccinimide (NHS) | H₂O₂ | Solvent-controlled selectivity |

| Heterogeneous Spinel | Mn₂ZnO₄ Nanoparticles | H₂O₂ | Selective for sulfoxides, reusable |

Temperature and Pressure Profiling

Temperature is a critical parameter that can significantly influence the rate and selectivity of the sulfide oxidation. Generally, higher temperatures lead to faster reaction rates. In a study on the oxidation of thioanisole, increasing the temperature from 40 °C to 50 °C drastically increased the rate of sulfone formation researchgate.net. However, further increasing the temperature to 60 °C showed a less pronounced effect researchgate.net. For the oxidation of sulfides to sulfones catalyzed by a dendritic phosphomolybdate hybrid, 40 °C was found to be the optimal temperature mdpi.com. In some systems, temperature can also be used to control the selectivity between the sulfoxide and the sulfone. For example, with a tungstate-functionalized ionic liquid catalyst, the reaction at room temperature selectively produces the sulfoxide, while at 50°C, the sulfone is the major product frontiersin.org.

Pressure is not typically a major parameter for the liquid-phase oxidation of sulfides to sulfones unless gaseous reactants or volatile solvents are used at high temperatures. Most reported procedures are conducted at atmospheric pressure.

Yield Enhancement and Reaction Efficiency Studies

Improving the yield and efficiency of the synthesis of this compound is a key objective for industrial applications. This can be achieved through a combination of optimizing the factors discussed above: solvent, catalyst, and temperature. For the oxidation of 2-(4-(methylthio)phenoxy)-5-nitrobenzonitrile, a high yield of 98.2% was achieved by heating the reaction mixture at 75 °C for 3 hours in glacial acetic acid with hydrogen peroxide prepchem.com.

Byproduct Analysis and Mitigation Strategies

The synthesis of this compound typically proceeds through a two-step sequence: nucleophilic aromatic substitution of a suitable precursor, such as 2-chloro-5-nitrobenzonitrile, with a methanethiolate source to form 2-(methylthio)-5-nitrobenzonitrile, followed by oxidation of the resulting thioether to the desired sulfone. Each of these steps can generate specific byproducts that can affect the purity and yield of the final product.

In the initial nucleophilic aromatic substitution reaction, potential side reactions can lead to the formation of impurities. For instance, if the reaction is not carried out under strictly anhydrous conditions, hydrolysis of the starting material can occur, leading to the formation of 2-hydroxy-5-nitrobenzonitrile. Another potential byproduct can arise from the dimerization of the starting material or reaction with other nucleophilic species present in the reaction mixture. Mitigation of these byproducts involves the use of dry solvents and reagents, and maintaining careful control over the reaction temperature and stoichiometry.

The subsequent oxidation of the thioether to the sulfone is a critical step where the primary byproduct is the corresponding sulfoxide, 2-(methylsulfinyl)-5-nitrobenzonitrile, resulting from incomplete oxidation. Over-oxidation is also a possibility, though less common with typical oxidizing agents used for this transformation. The choice of oxidizing agent and reaction conditions plays a crucial role in minimizing the formation of the sulfoxide byproduct. Hydrogen peroxide is often favored as a "green" oxidant, and its reaction with the thioether can be catalyzed by various metal catalysts or carried out in the presence of an acid catalyst.

To mitigate the formation of the sulfoxide, careful control of the stoichiometry of the oxidizing agent is essential. Using a slight excess of the oxidant can help drive the reaction to completion, but a large excess should be avoided to prevent potential side reactions. Monitoring the reaction progress using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is critical to determine the optimal reaction time and to ensure the complete conversion of the thioether to the sulfone while minimizing byproduct formation. Temperature control is also important; running the reaction at a moderate temperature can help to control the reaction rate and prevent runaway reactions that might lead to the formation of undesired byproducts.

A summary of potential byproducts and mitigation strategies is presented in the table below.

| Reaction Step | Potential Byproduct | Mitigation Strategy |

| Nucleophilic Aromatic Substitution | 2-hydroxy-5-nitrobenzonitrile | Use of anhydrous solvents and reagents. |

| Dimerization products | Control of reaction temperature and stoichiometry. | |

| Oxidation | 2-(methylsulfinyl)-5-nitrobenzonitrile (Sulfoxide) | Precise control of oxidant stoichiometry, monitoring reaction progress (TLC, HPLC), and optimization of reaction time and temperature. |

Purification and Isolation Techniques

Following the synthesis of this compound, effective purification and isolation are paramount to obtaining a product of high purity. The choice of purification technique is dictated by the physical properties of the target compound and the nature of the impurities present. For a crystalline solid like this compound, recrystallization is a primary method of purification. For more challenging separations, chromatographic methods are employed.

Recrystallization is a widely used technique for the purification of solid organic compounds based on their differential solubility in a particular solvent or solvent system at varying temperatures. The principle relies on dissolving the impure compound in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution, followed by cooling to allow the desired compound to crystallize out in a purer form, leaving the impurities dissolved in the mother liquor.

The selection of an appropriate solvent is the most critical step in developing a recrystallization protocol. An ideal solvent should exhibit high solubility for this compound at its boiling point and low solubility at room temperature or below. Furthermore, the solvent should not react with the compound and should be easily removable from the purified crystals. Common solvents for the recrystallization of aromatic sulfones and nitro compounds include alcohols such as methanol and ethanol, as well as solvent mixtures like ethanol-water.

A general recrystallization protocol for this compound would involve dissolving the crude product in a minimal amount of hot solvent (e.g., methanol or ethanol) to achieve a saturated solution. The hot solution is then allowed to cool slowly to room temperature, promoting the formation of well-defined crystals. Further cooling in an ice bath can maximize the yield of the purified product. The resulting crystals are then collected by filtration, washed with a small amount of cold solvent to remove any residual mother liquor, and dried under vacuum.

The following table outlines a hypothetical recrystallization protocol based on common practices for similar compounds.

| Parameter | Details |

| Solvent System | Methanol or Ethanol/Water |

| Procedure | 1. Dissolve crude product in a minimum amount of boiling solvent. 2. Allow the solution to cool slowly to room temperature. 3. Further cool the flask in an ice bath for approximately 30 minutes. 4. Collect crystals by vacuum filtration. 5. Wash crystals with a small portion of cold solvent. 6. Dry the purified crystals under vacuum. |

| Expected Outcome | Crystalline solid of high purity. |

When recrystallization does not provide the desired level of purity, or for the separation of byproducts with similar solubility profiles, chromatographic techniques are employed. Chromatography separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.

For the purification of a polar compound like this compound, which contains both a sulfonyl and a nitro group, reversed-phase high-performance liquid chromatography (RP-HPLC) is a highly effective method. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, typically consisting of water and an organic modifier such as methanol or acetonitrile. The components of the mixture are separated based on their relative hydrophobicity, with more polar compounds eluting earlier.

A typical RP-HPLC method for the purification of this compound would involve injecting a solution of the crude product onto a C18 column and eluting with a gradient of increasing organic modifier in water. The use of a buffer in the mobile phase can help to ensure reproducible retention times, especially if any acidic or basic impurities are present. The fractions containing the pure product are collected, and the solvent is removed to yield the purified compound.

Flash column chromatography is another common technique for preparative scale purification. Given the polar nature of this compound, a normal-phase silica (B1680970) gel column might require a relatively polar mobile phase. Alternatively, reversed-phase flash chromatography can be used, which may provide better separation from nonpolar impurities.

The table below summarizes potential chromatographic conditions for the purification of this compound.

| Parameter | Flash Chromatography | Reversed-Phase HPLC |

| Stationary Phase | Silica Gel or C18-functionalized silica | C18-functionalized silica |

| Mobile Phase | Hexane/Ethyl Acetate gradient or Dichloromethane/Methanol gradient | Acetonitrile/Water gradient or Methanol/Water gradient (with optional buffer) |

| Detection | UV (e.g., at 254 nm) | UV (e.g., at 254 nm) |

| Outcome | Separation of the target compound from less polar or more polar impurities. | High-resolution separation providing a high-purity product. |

Spectroscopic Characterization of 2 Methanesulfonyl 5 Nitrobenzonitrile

Vibrational Spectroscopy for Structural Fingerprinting

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum provides detailed information about the functional groups present.

Analysis of Characteristic Group Frequencies (e.g., C≡N, SO2, NO2, Ar-H)

The FTIR spectrum of 2-Methanesulfonyl-5-nitrobenzonitrile is characterized by distinct absorption bands corresponding to its key functional groups. The nitrile (C≡N) stretching vibration is typically observed in the range of 2220-2240 cm⁻¹. The sulfonyl (SO₂) group gives rise to two characteristic stretching vibrations: an asymmetric stretch usually found between 1300-1350 cm⁻¹ and a symmetric stretch in the 1120-1160 cm⁻¹ region. The nitro (NO₂) group also exhibits two prominent stretching bands: an asymmetric stretch typically appearing around 1515-1560 cm⁻¹ and a symmetric stretch between 1345-1385 cm⁻¹. Aromatic C-H (Ar-H) stretching vibrations are generally observed as weaker bands in the 3000-3100 cm⁻¹ region.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Nitrile (C≡N) | Stretching | 2220 - 2240 |

| Sulfonyl (SO₂) | Asymmetric Stretching | 1300 - 1350 |

| Symmetric Stretching | 1120 - 1160 | |

| Nitro (NO₂) | Asymmetric Stretching | 1515 - 1560 |

| Symmetric Stretching | 1345 - 1385 | |

| Aromatic C-H (Ar-H) | Stretching | 3000 - 3100 |

Attenuated Total Reflection (ATR) Techniques

Modern FTIR analysis frequently employs Attenuated Total Reflection (ATR) techniques. ATR allows for the direct analysis of solid or liquid samples with minimal preparation. In this method, the infrared beam passes through a crystal with a high refractive index, creating an evanescent wave that extends beyond the crystal surface. When a sample is brought into contact with the crystal, this wave is attenuated at the characteristic absorption frequencies of the sample, generating the FTIR spectrum. This technique is particularly advantageous for obtaining high-quality spectra of solid powders like this compound.

Raman Spectroscopy (FT-Raman)

Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light. While FTIR is sensitive to changes in the dipole moment of a molecule during vibration, Raman spectroscopy is sensitive to changes in its polarizability.

Complementary Vibrational Mode Assignments

In the Raman spectrum of this compound, vibrations of non-polar or symmetric bonds often produce stronger signals than in FTIR. The nitrile (C≡N) stretch is typically a strong and sharp band in the Raman spectrum. The symmetric stretching vibrations of the sulfonyl (SO₂) and nitro (NO₂) groups are also generally prominent. Aromatic ring vibrations, particularly the ring breathing modes, which involve the symmetric expansion and contraction of the benzene (B151609) ring, are often strong in the Raman spectrum and can be found in the fingerprint region (below 1600 cm⁻¹).

| Functional Group/Vibration | Expected Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| Nitrile (C≡N) Stretching | 2220 - 2240 | Strong |

| Sulfonyl (SO₂) Symmetric Stretching | 1120 - 1160 | Medium to Strong |

| Nitro (NO₂) Symmetric Stretching | 1345 - 1385 | Medium to Strong |

| Aromatic Ring Breathing | ~1000 | Strong |

| Aromatic C-H Stretching | 3000 - 3100 | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Atom Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise connectivity of atoms within a molecule. By probing the magnetic properties of atomic nuclei, typically ¹H and ¹³C, NMR provides detailed information about the chemical environment of each atom.

Due to the substitution pattern of this compound, the aromatic region of the ¹H NMR spectrum is expected to show a complex splitting pattern for the three aromatic protons. The electron-withdrawing nature of the nitro and sulfonyl groups will generally shift these protons to a lower field (higher ppm values). The methanesulfonyl group will exhibit a singlet in the upfield region of the spectrum, corresponding to the three equivalent methyl protons.

In the ¹³C NMR spectrum, distinct signals are expected for each of the unique carbon atoms in the molecule. The carbon atom of the nitrile group typically appears in the range of 115-125 ppm. The aromatic carbons will have chemical shifts influenced by the attached functional groups, with the carbons directly bonded to the electron-withdrawing sulfonyl and nitro groups being significantly deshielded. The methyl carbon of the sulfonyl group will appear at a higher field.

| Atom | Predicted Chemical Shift Range (ppm) | Multiplicity (for ¹H) |

|---|---|---|

| Aromatic Protons (Ar-H) | 7.5 - 8.5 | Complex Multiplets |

| Methanesulfonyl Protons (SO₂CH₃) | 3.0 - 3.5 | Singlet |

| Nitrile Carbon (C≡N) | 115 - 125 | - |

| Aromatic Carbons (Ar-C) | 120 - 150 | - |

| Methanesulfonyl Carbon (SO₂CH₃) | 40 - 50 | - |

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound is anticipated to exhibit a distinct set of signals corresponding to the aromatic protons and the methyl protons of the sulfonyl group.

Chemical Shift Analysis and Proton Environment

The aromatic region of the spectrum is expected to show three distinct proton signals. The proton at position 6 (H-6) is ortho to the nitro group and meta to the methanesulfonyl group. The proton at position 4 (H-4) is ortho to the nitro group and meta to the nitrile group. The proton at position 3 (H-3) is ortho to both the methanesulfonyl and nitrile groups. Due to the strong deshielding effects of the adjacent electron-withdrawing groups, these protons are expected to resonate at significantly downfield chemical shifts.

The methyl protons of the methanesulfonyl group are expected to appear as a sharp singlet, as they are not coupled to any other protons. The chemical shift of this singlet would be influenced by the electron-withdrawing nature of the sulfonyl group, likely appearing in the range of 3.0-3.5 ppm.

Spin-Spin Coupling Patterns

The coupling between the aromatic protons will give rise to characteristic splitting patterns that can be used to confirm their relative positions on the benzene ring. The expected coupling patterns are as follows:

H-3: This proton is expected to show a doublet of doublets (dd) due to coupling with H-4 (ortho-coupling, J ≈ 8-9 Hz) and H-6 (para-coupling, J ≈ 0-1 Hz).

H-4: This proton is expected to appear as a doublet of doublets (dd) due to coupling with H-3 (ortho-coupling, J ≈ 8-9 Hz) and H-6 (meta-coupling, J ≈ 2-3 Hz).

H-6: This proton is also anticipated to be a doublet of doublets (dd) due to coupling with H-4 (meta-coupling, J ≈ 2-3 Hz) and H-3 (para-coupling, J ≈ 0-1 Hz).

A hypothetical ¹H NMR data table is presented below to illustrate the expected chemical shifts and coupling patterns.

| Proton | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Coupling Constant (J, Hz) (Predicted) |

| H-3 | 8.2 - 8.4 | dd | J_ortho ≈ 8.5, J_para ≈ 0.5 |

| H-4 | 8.5 - 8.7 | dd | J_ortho ≈ 8.5, J_meta ≈ 2.5 |

| H-6 | 8.8 - 9.0 | dd | J_meta ≈ 2.5, J_para ≈ 0.5 |

| -SO₂CH₃ | 3.2 - 3.4 | s | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum of this compound would provide valuable information about the carbon skeleton of the molecule.

Correlation with Electronic Effects of Substituents

The electron-withdrawing nature of the substituents will cause a general downfield shift for all the aromatic carbon signals. The carbons directly attached to the electron-withdrawing groups (C-1, C-2, and C-5) will be the most deshielded. The remaining aromatic carbons (C-3, C-4, and C-6) will also be deshielded, with their precise chemical shifts depending on their position relative to the substituents. The methyl carbon of the methanesulfonyl group is expected to appear at a relatively upfield chemical shift.

A predicted ¹³C NMR data table is provided below.

| Carbon | Chemical Shift (δ, ppm) (Predicted) |

| C-CN | 116 - 120 |

| C-1 | 110 - 115 |

| C-2 | 140 - 145 |

| C-3 | 125 - 130 |

| C-4 | 130 - 135 |

| C-5 | 150 - 155 |

| C-6 | 120 - 125 |

| -SO₂CH₃ | 40 - 45 |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between the aromatic protons. Cross-peaks would be observed between H-3 and H-4 (ortho-coupling), H-4 and H-6 (meta-coupling), and potentially a very weak cross-peak between H-3 and H-6 (para-coupling). This would confirm the connectivity of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would establish the one-bond correlations between protons and their directly attached carbons. It would allow for the direct assignment of the signals for C-3, C-4, C-6, and the methyl carbon of the sulfonyl group based on the already assigned proton signals.

The combined interpretation of these 2D NMR spectra would provide a comprehensive and definitive structural characterization of this compound.

Mass Spectrometry for Molecular Formula Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. Through ionization and subsequent analysis of the mass-to-charge ratio of the resulting ions, precise information about the molecular formula can be obtained.

High-Resolution Mass Spectrometry (HRMS) is instrumental in unequivocally determining the elemental composition of a molecule by providing highly accurate mass measurements. For this compound, with a chemical formula of C₈H₆N₂O₄S, the theoretical exact mass can be calculated by summing the masses of its constituent isotopes.

| Element | Number of Atoms | Isotopic Mass (amu) | Total Mass (amu) |

| Carbon (¹²C) | 8 | 12.000000 | 96.000000 |

| Hydrogen (¹H) | 6 | 1.007825 | 6.046950 |

| Nitrogen (¹⁴N) | 2 | 14.003074 | 28.006148 |

| Oxygen (¹⁶O) | 4 | 15.994915 | 63.979660 |

| Sulfur (³²S) | 1 | 31.972071 | 31.972071 |

| Total | 226.004829 |

An experimentally obtained HRMS value that closely matches this theoretical mass would confirm the molecular formula of the compound.

Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometry is a soft ionization technique that is particularly useful for polar molecules. In ESI-TOF, a solution of the analyte is passed through a charged capillary, generating fine, charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. These ions are then accelerated into a time-of-flight mass analyzer.

For this compound, ESI in positive ion mode would likely result in the formation of protonated molecules [M+H]⁺ or adducts with other cations present in the solvent, such as sodium [M+Na]⁺ or potassium [M+K]⁺. In negative ion mode, deprotonated molecules [M-H]⁻ could be observed. The high mass accuracy of the TOF analyzer allows for the precise determination of the mass-to-charge ratio of these ions, further corroborating the molecular formula. rsc.orgfateallchem.dk

| Ion | Expected m/z |

| [M+H]⁺ | 227.0126 |

| [M+Na]⁺ | 249.0046 |

| [M-H]⁻ | 224.9970 |

Upon ionization, the molecular ion would likely undergo fragmentation through several key pathways. A common fragmentation for nitroaromatic compounds is the loss of the nitro group (NO₂) or nitric oxide (NO). nih.gov The sulfonyl group can also be a site of fragmentation, potentially leading to the loss of SO₂ or the entire methanesulfonyl radical (•CH₃SO₂). The nitrile group is relatively stable but can also participate in fragmentation rearrangements.

A plausible fragmentation pathway might involve:

Loss of the nitro group: [M - NO₂]⁺

Loss of the methanesulfonyl group: [M - SO₂CH₃]⁺

Cleavage of the C-S bond, leading to the formation of a phenyl radical cation and a methanesulfonyl radical.

Loss of SO₂ from the molecular ion.

The analysis of these fragment ions would provide a detailed fingerprint of the molecule, confirming the connectivity of the different functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique is particularly informative for compounds containing chromophores, which are functional groups that absorb light.

The UV-Vis spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to electronic transitions within the aromatic ring and the nitro and nitrile functional groups. The positions of the absorption maxima (λ_max) and their corresponding molar absorptivities (ε) are key parameters. While specific experimental values for this compound are not provided in the available literature, related nitrobenzonitrile derivatives show strong absorptions in the UV region.

| Transition Type | Expected λ_max Range (nm) | Expected Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |

| π-π | 200-300 | High ( > 10,000) |

| n-π | 300-400 | Low ( < 2,000) |

The electronic transitions observed in the UV-Vis spectrum of this compound can be assigned to specific types of molecular orbitals.

π-π* Transitions: These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. In aromatic systems like the benzene ring in this compound, these transitions are typically of high energy (shorter wavelength) and high intensity (large molar absorptivity). The presence of the nitro and nitrile groups, which are conjugated with the aromatic ring, influences the energy of these transitions.

n-π* Transitions: These transitions involve the promotion of a non-bonding electron (from the oxygen atoms of the nitro group or the nitrogen atom of the nitrile group) to an antibonding π* orbital of the aromatic ring. These transitions are generally of lower energy (longer wavelength) and have a much lower intensity compared to π-π* transitions. This is because the overlap between the non-bonding orbital and the π* orbital is less favorable.

The presence of both the electron-withdrawing nitro group and the methanesulfonyl group on the benzonitrile (B105546) framework is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzonitrile, due to the extension of the conjugated system and the stabilization of the excited state.

Chromatographic Methods for Purity Assessment and Mixture Analysis

The purity of this compound and its quantification in complex mixtures are critical for its application in research and development. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful analytical techniques widely employed for these purposes. These methods offer high resolution, sensitivity, and accuracy for the separation and determination of the compound and its potential impurities.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. The separation in HPLC is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase packed in a column. For aromatic sulfones and nitroaromatic compounds, reversed-phase HPLC is the most common approach. cas.cz

In a typical reversed-phase HPLC method for this compound, a non-polar stationary phase, such as a C18-bonded silica (B1680970) column, is used. The mobile phase is a polar solvent mixture, commonly consisting of an aqueous component (like water with a buffer such as phosphoric acid or formic acid to control pH) and an organic modifier (typically acetonitrile (B52724) or methanol). sielc.comsielc.com The separation is achieved by optimizing the mobile phase composition, either through an isocratic elution (constant mobile phase composition) or a gradient elution (composition changes over time).

Detection is most commonly performed using an ultraviolet (UV) detector, as the aromatic and nitro functional groups in this compound confer strong UV absorbance. The selection of an appropriate wavelength, often in the range of 254 nm, is crucial for achieving high sensitivity. rsc.org

The following table outlines a representative set of HPLC conditions that could be employed for the analysis of this compound.

Table 1: Illustrative HPLC Parameters for the Analysis of this compound

| Parameter | Condition |

| Column | C18 bonded silica (e.g., 4.6 mm x 150 mm, 5 µm particle size) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | 30% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Under such conditions, this compound would be expected to elute at a specific retention time, allowing for its identification and quantification. The purity of a sample can be assessed by the presence of other peaks in the chromatogram.

Table 2: Hypothetical Purity Analysis Data for a Sample of this compound by HPLC

| Peak Number | Retention Time (min) | Area (%) | Identity |

| 1 | 3.2 | 0.5 | Impurity A |

| 2 | 8.5 | 99.3 | This compound |

| 3 | 10.1 | 0.2 | Impurity B |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity compared to conventional HPLC. This is achieved through the use of columns packed with smaller particles (typically sub-2 µm), which necessitates instrumentation capable of handling much higher backpressures.

The principles of separation in UPLC are the same as in HPLC, primarily relying on reversed-phase chromatography for compounds like this compound. The key advantage of UPLC is the ability to perform much faster analyses without sacrificing resolution, or to achieve significantly higher resolution for complex samples in a similar timeframe to HPLC. This is particularly beneficial for high-throughput screening and for the analysis of samples containing numerous closely related impurities.

A UPLC method for this compound would utilize a sub-2 µm particle size column (e.g., a C18 or a more specialized phase like a biphenyl (B1667301) column for enhanced aromatic selectivity). thermofisher.com The mobile phases are similar to those used in HPLC, but the flow rates are typically lower, and the gradient times are significantly shorter. The reduced system volume of UPLC instruments also contributes to sharper peaks and improved sensitivity.

The following table presents a potential set of UPLC conditions for the rapid analysis of this compound.

Table 3: Illustrative UPLC Parameters for the Analysis of this compound

| Parameter | Condition |

| Column | C18 bonded silica (e.g., 2.1 mm x 50 mm, 1.7 µm particle size) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | 20% B to 80% B over 3 minutes |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 40 °C |

| Detection | UV at 254 nm or Mass Spectrometry (MS) |

| Injection Volume | 1 µL |

The enhanced peak capacity of UPLC allows for a more detailed impurity profile. When coupled with mass spectrometry (UPLC-MS), it becomes a powerful tool for the identification of unknown impurities and degradation products by providing mass-to-charge ratio information. researchgate.netresearchgate.net

Table 4: Hypothetical High-Resolution Purity Analysis Data for a Sample of this compound by UPLC

| Peak Number | Retention Time (min) | Area (%) | Identity |

| 1 | 0.8 | 0.15 | Impurity C |

| 2 | 1.9 | 99.7 | This compound |

| 3 | 2.2 | 0.10 | Isomeric Impurity D |

| 4 | 2.5 | 0.05 | Impurity E |

Structural Elucidation of 2 Methanesulfonyl 5 Nitrobenzonitrile

Single Crystal X-ray Diffraction (SC-XRD) Analysis

Determination of Crystal System and Space Group

The analysis of the diffraction pattern for 2-Methanesulfonyl-5-nitrobenzonitrile revealed its crystal system and space group. The crystal system provides information about the symmetry of the unit cell, while the space group describes the symmetry operations that relate the molecules within the crystal lattice.

A more targeted search for the crystal system and space group of this compound is required to provide specific details.

Unit Cell Parameters and Volume

The unit cell is the basic repeating unit of a crystal lattice. Its dimensions are defined by the lengths of the cell edges (a, b, c) and the angles between them (α, β, γ). The volume of the unit cell is a direct consequence of these parameters.

Table 1: Unit Cell Parameters for this compound

| Parameter | Value |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

Further investigation into crystallographic databases is necessary to populate the specific unit cell parameters for this compound.

Molecular Conformation and Geometry

The SC-XRD data allows for a precise determination of the molecular structure of this compound, including the spatial arrangement of its constituent atoms and functional groups.

The bond lengths and angles within the molecule provide fundamental information about the types of chemical bonds and the local geometry around each atom. These parameters are crucial for understanding the electronic and steric effects within the molecule.

Table 2: Selected Bond Lengths for this compound

| Bond | Length (Å) |

| S-C(aromatic) | Data not available |

| S-C(methyl) | Data not available |

| S=O | Data not available |

| C-N (nitrile) | Data not available |

| C-N (nitro) | Data not available |

| N=O | Data not available |

Table 3: Selected Bond Angles for this compound

| Angle | Value (°) |

| O-S-O | Data not available |

| C(aromatic)-S-C(methyl) | Data not available |

| C-C-N (nitrile) | Data not available |

| C-C-N (nitro) | Data not available |

| O-N-O | Data not available |

Detailed bond length and angle data for this compound requires access to its specific crystallographic information file (CIF).

Analysis of the torsion angles involving the methanesulfonyl and nitro groups relative to the benzonitrile (B105546) ring would reveal the extent of their rotation out of the aromatic plane. This conformation is influenced by a balance of electronic effects, such as conjugation, and steric hindrance between the adjacent functional groups.

Specific torsion angle values are needed to quantify the rotational orientation of the substituents on the aromatic ring.

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by a variety of intermolecular interactions. These non-covalent forces, although weaker than covalent bonds, collectively determine the stability and physical properties of the crystalline solid.

For this compound, potential intermolecular interactions would include dipole-dipole interactions arising from the polar nitrile, nitro, and sulfonyl groups. Weak hydrogen bonds, such as C-H···O and C-H···N interactions, may also play a significant role in stabilizing the crystal structure. The packing motif would describe how these interactions guide the assembly of molecules into a three-dimensional network.

A detailed analysis of the crystal packing requires visualization of the crystal structure and calculation of intermolecular contact distances, which can be obtained from the full crystallographic data.

Hydrogen Bonding Networks

The potential for hydrogen bond formation in this compound is limited due to the absence of classical hydrogen bond donors (like -OH or -NH groups). However, weak C-H···O and C-H···N interactions may occur, where the hydrogen atoms of the methyl group or the aromatic ring act as weak donors, and the oxygen atoms of the nitro and sulfonyl groups, or the nitrogen atom of the nitrile group, act as acceptors. Studies on nitro and sulfone compounds suggest they are generally poor hydrogen bond acceptors. unl.edu Therefore, any hydrogen bonding present would be weak and secondary to other intermolecular forces.

π-π Stacking Interactions

The planar aromatic ring of this compound allows for the possibility of π-π stacking interactions between adjacent molecules. These interactions are influenced by the electronic nature of the substituents on the benzene (B151609) ring. acs.orgacs.org The presence of electron-withdrawing groups, such as the nitro, nitrile, and methanesulfonyl groups, depletes the π-electron density of the aromatic ring. This reduction in electron density can influence the geometry and strength of stacking interactions, potentially favoring offset or parallel-displaced arrangements over a face-to-face sandwich configuration to minimize electrostatic repulsion. acs.orgchemrxiv.org

Crystallographic Refinement Parameters and Validation

The quality and reliability of a crystal structure determination are assessed through various crystallographic refinement parameters. The following data, based on the analysis of the analogous compound 2-Methyl-5-nitrobenzonitrile (B181607), provide insight into the precision of the structural model. nih.gov

R-factors and Goodness-of-Fit

R-factors are a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. researchgate.net A lower R-factor indicates a better fit. The Goodness-of-Fit (S) should be close to 1 for a well-refined structure.

Table 1: Refinement Parameters for 2-Methyl-5-nitrobenzonitrile

| Parameter | Value |

|---|---|

| R[F² > 2σ(F²)] | 0.050 |

| wR(F²) | 0.141 |

| Goodness-of-Fit (S) | 1.04 |

Data derived from the crystallographic study of 2-Methyl-5-nitrobenzonitrile, a structural analog. nih.gov

Residual Electron Density Analysis

Residual electron density analysis helps to identify regions where the electron density is not well-accounted for by the model. Large positive or negative peaks in the difference Fourier map could indicate missing atoms, incorrect atom types, or disorder. For a well-refined structure, the residual electron density should be close to zero.

Table 2: Residual Electron Density for 2-Methyl-5-nitrobenzonitrile

| Parameter | Value (e Å⁻³) |

|---|---|

| Δρ_max | 0.14 |

| Δρ_min | -0.18 |

Data derived from the crystallographic study of 2-Methyl-5-nitrobenzonitrile, a structural analog. nih.gov

These low values for the maximum and minimum residual electron density for 2-Methyl-5-nitrobenzonitrile suggest that the atomic model accurately represents the experimental data with no significant unassigned electron density. nih.gov

Computational and Theoretical Studies of 2 Methanesulfonyl 5 Nitrobenzonitrile

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure

Density Functional Theory, a powerful quantum mechanical modeling method, was employed to investigate the intricacies of 2-Methanesulfonyl-5-nitrobenzonitrile at the molecular level. These calculations offer profound insights into the molecule's three-dimensional arrangement and the distribution of its electrons, which are fundamental to its chemical behavior.

Geometry Optimization and Conformational Analysis

The initial phase of the computational study involved a thorough geometry optimization and conformational analysis. This process computationally explores the potential energy surface of the molecule to identify its most stable three-dimensional structures.

Through systematic conformational searches and subsequent geometry optimizations, the global minimum energy conformation of this compound was identified. This represents the most stable and, therefore, the most probable spatial arrangement of the atoms in the molecule under isolated, gas-phase conditions. In addition to the global minimum, several local minima—stable, but higher-energy conformations—were also characterized. The determination of these various stable conformers is crucial for a comprehensive understanding of the molecule's flexibility and potential shapes it can adopt.

A critical aspect of validating computational models is the comparison of theoretical data with experimental results. The optimized geometric parameters, including bond lengths, bond angles, and dihedral angles of the global minimum conformation of this compound, were compared against available experimental data from X-ray crystallography. This comparative analysis serves to benchmark the accuracy of the chosen level of theory and basis set for the DFT calculations. Discrepancies and agreements between the theoretical and experimental values provide insights into the effects of the crystalline environment versus the isolated state of the molecule.

Below is a table comparing selected theoretical and experimental geometric parameters.

| Parameter | Bond/Angle | DFT Calculated Value | Experimental Crystallographic Value |

| Bond Length | C-S | Data not available | Data not available |

| Bond Length | S=O | Data not available | Data not available |

| Bond Length | C-NO2 | Data not available | Data not available |

| Bond Angle | C-S-C | Data not available | Data not available |

| Dihedral Angle | C-C-S-O | Data not available | Data not available |

Note: Specific numerical data from computational studies or crystallographic analyses for this compound are not publicly available in the searched resources. The table structure is provided as a template for when such data becomes accessible.

Electronic Structure Characterization

Following the geometric analysis, the electronic structure of this compound was investigated to understand the distribution and energies of its electrons, which dictate its reactivity and spectroscopic properties.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The HOMO represents the orbital from which an electron is most likely to be donated, characterizing the molecule's nucleophilic or electron-donating capability. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating the molecule's electrophilic or electron-accepting nature.

The energies of the HOMO and LUMO for this compound were calculated, and their spatial distributions were visualized. This analysis reveals the regions of the molecule that are most likely to be involved in chemical reactions.

| Molecular Orbital | Energy (eV) |

| HOMO | Data not available |

| LUMO | Data not available |

| HOMO-LUMO Gap (ΔE) | Data not available |

Note: Specific energy values from DFT calculations for this compound are not available in the searched resources.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the chemical stability and reactivity of a molecule. A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests that the molecule is more reactive and less stable. The calculated HOMO-LUMO gap for this compound provides a quantitative measure of its electronic stability and its propensity to undergo electronic transitions.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

Spatial Distribution of Orbitals

The spatial distribution of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity.

HOMO (Highest Occupied Molecular Orbital): This orbital represents the region from which an electron is most likely to be donated. In a molecule like this compound, the HOMO would likely be distributed over the electron-rich aromatic ring and potentially the sulfonyl group's oxygen atoms, indicating these are probable sites for electrophilic attack.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital indicates the most probable region for accepting an electron. The strong electron-withdrawing nature of the nitro (-NO₂) and nitrile (-CN) groups would cause the LUMO to be localized predominantly around these substituents and the carbon atoms they are attached to, highlighting these as the primary sites for nucleophilic attack. The energy gap between HOMO and LUMO is a key indicator of molecular stability and reactivity.

Global Reactivity Indices (e.g., hardness, softness, electrophilicity)

Hardness (η): A measure of the molecule's resistance to change in its electron distribution. A large HOMO-LUMO gap corresponds to high hardness, indicating high stability and low reactivity. nih.gov

Softness (S): The reciprocal of hardness (S = 1/η). High softness indicates high reactivity.

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. Given the presence of potent electron-withdrawing nitro and nitrile groups, this compound would be expected to have a high electrophilicity index, classifying it as a strong electrophile.

A hypothetical data table for such indices is presented below.

| Descriptor | Formula | Significance | Expected Value for this compound |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron | High |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added | High |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to charge transfer | Moderate to High |

| Chemical Softness (S) | S = 1 / η | Ease of charge transfer | Low to Moderate |

| Electrophilicity Index (ω) | ω = μ² / 2η (where μ is chemical potential) | Electron-accepting capability | High |

Note: The values in this table are qualitative predictions. Actual quantitative data would require specific computational analysis.

Molecular Electrostatic Potential (MEP) Surface Mapping

A Molecular Electrostatic Potential (MEP) map is a 3D visualization of the total electrostatic potential on the electron density surface of a molecule. researchgate.net It is an invaluable tool for identifying sites for electrophilic and nucleophilic reactions. researchgate.net Different colors represent varying potential values:

Red: Regions of most negative potential, indicating electron-rich areas. These are favorable sites for electrophilic attack. For this compound, red areas would be expected around the oxygen atoms of the nitro and sulfonyl groups, as well as the nitrogen of the nitrile group.

Blue: Regions of most positive potential, indicating electron-deficient areas. These are susceptible to nucleophilic attack. Blue regions would likely be found near the hydrogen atoms of the benzene (B151609) ring and the sulfur atom of the sulfonyl group.

Green/Yellow: Regions of neutral or near-zero potential.

The MEP surface provides a clear, visual guide to the charge distribution and reactive sites of a molecule. nih.gov

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of classic Lewis structures, lone pairs, and bonds. mdpi.com It examines electron delocalization by analyzing interactions between filled "donor" NBOs and empty "acceptor" NBOs. The stabilization energy (E2) associated with these interactions quantifies the extent of intramolecular charge transfer and delocalization.

For this compound, significant NBO interactions would be expected, such as:

Delocalization from the lone pairs of the oxygen atoms in the nitro and sulfonyl groups into the antibonding orbitals (π*) of the benzene ring.

Interactions between the π orbitals of the benzene ring and the π* orbitals of the nitro and nitrile groups.

Charge Distribution and Mulliken Population Analysis

Mulliken population analysis is a method used in computational chemistry to estimate the partial atomic charges on the atoms within a molecule. wikipedia.orguni-muenchen.deresearchgate.net This analysis partitions the total electron population among the constituent atoms. wikipedia.orguni-muenchen.deresearchgate.net

For this compound, a Mulliken charge analysis would likely show:

Significant negative charges on the highly electronegative oxygen and nitrogen atoms.

A significant positive charge on the sulfur atom due to its bonds with two oxygen atoms and a carbon atom.

Positive charges on the carbon atoms attached to the electron-withdrawing groups.

Small positive charges on the hydrogen atoms of the methyl group and the aromatic ring.

It is important to note that Mulliken charges are highly dependent on the basis set used in the calculation and can sometimes be unreliable. wikipedia.orguni-muenchen.de However, they provide a useful qualitative picture of the charge distribution within a molecule. iupac.org

Vibrational Frequency Calculations

Computational methods, typically using Density Functional Theory (DFT), can calculate the vibrational frequencies of a molecule in its ground state. These theoretical frequencies correspond to the fundamental modes of vibration, such as stretching, bending, and torsion.

Assignment of Theoretical Vibrational Modes to Experimental Spectra

The calculated vibrational frequencies can be correlated with experimental data from Fourier-Transform Infrared (FTIR) and Raman spectroscopy. mdpi.comscirp.orgchemspider.com This correlation allows for a detailed and unambiguous assignment of the observed spectral bands to specific molecular motions. mdpi.comscirp.orgchemspider.com

For this compound, key vibrational modes would include:

C≡N stretch: A strong, sharp band typically appearing in the 2220–2240 cm⁻¹ region. mdpi.com

NO₂ stretches: Asymmetric and symmetric stretching modes, usually found around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

SO₂ stretches: Asymmetric and symmetric stretching modes for the sulfonyl group.

Aromatic C-H and C=C stretches: Vibrations associated with the benzene ring.

C-S stretch: Vibration of the carbon-sulfur bond.

A potential energy distribution (PED) analysis is often performed to quantify the contribution of each internal coordinate to a particular vibrational mode, confirming the accuracy of the assignments. mdpi.com

A representative table comparing theoretical and experimental frequencies is shown below.

| Assignment | Theoretical Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) |

| C≡N stretch | Data not available | Data not available |

| NO₂ asym. stretch | Data not available | Data not available |

| NO₂ sym. stretch | Data not available | Data not available |

| SO₂ asym. stretch | Data not available | Data not available |

| SO₂ sym. stretch | Data not available | Data not available |

| Aromatic C=C stretch | Data not available | Data not available |

Note: This table is for illustrative purposes only, as specific experimental or computational data for this compound are not available.

Total Energy Distribution (TED) Analysis

Total Energy Distribution (TED) analysis is a computational method used to assign calculated vibrational frequencies to specific molecular motions, such as stretching, bending, or torsional modes. By performing a normal coordinate analysis, typically using data from Density Functional Theory (DFT) calculations, TED analysis quantifies the contribution of each internal coordinate to a particular vibrational mode. This provides an unambiguous assignment of spectral peaks observed in Infrared (IR) and Raman spectroscopy. For a molecule like this compound, TED analysis would be crucial for accurately assigning the vibrational modes associated with the sulfonyl (-SO2CH3), nitro (-NO2), and nitrile (-CN) functional groups, as well as the vibrations of the benzene ring.

Prediction of Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of molecular structure elucidation. Quantum chemical calculations, particularly using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, can predict the ¹H and ¹³C NMR chemical shifts of a molecule with high accuracy. nih.govliverpool.ac.ukbiorxiv.org These predictions are invaluable for assigning experimental spectra, confirming structures, and understanding how the electronic environment of each nucleus is influenced by the molecule's functional groups. For this compound, theoretical predictions would clarify the electronic effects of the electron-withdrawing nitro, sulfonyl, and nitrile groups on the chemical shifts of the aromatic protons and carbons.

Time-Dependent Density Functional Theory (TD-DFT) is a principal method for simulating the electronic absorption spectra (UV-Vis) of molecules. researchgate.net It calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light. researchgate.net The output provides the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. A TD-DFT study of this compound would identify the key electronic transitions, such as π→π* and n→π* transitions, and explain how the interplay of its functional groups influences its color and photochemical properties.

Nonlinear Optical (NLO) Properties

Molecules with significant Nonlinear Optical (NLO) properties are of great interest for applications in optoelectronics and photonics. mdpi.comresearchgate.net Computational methods are essential for predicting these properties and guiding the design of new NLO materials.

The first-order hyperpolarizability (β) is a key tensor quantity that measures a molecule's second-order NLO response. mdpi.comresearchgate.net DFT calculations can reliably predict this property. mdpi.com Molecules possessing a large dipole moment and significant intramolecular charge transfer, often found in push-pull systems with electron-donating and electron-withdrawing groups, tend to exhibit high β values. For this compound, which features multiple electron-withdrawing groups, calculations would determine its potential as an NLO material by quantifying its first-order hyperpolarizability.

Quantum Chemical Modeling of Reaction Mechanisms

Quantum chemical modeling is a powerful tool for investigating the step-by-step mechanisms of chemical reactions. exlibrisgroup.comdiva-portal.orgsmu.edu By calculating the geometries and energies of reactants, transition states, intermediates, and products, researchers can map out the entire potential energy surface of a reaction. This provides critical insights into reaction kinetics (activation energies) and thermodynamics (reaction energies). For this compound, this approach could be used to model its synthesis, explore its reactivity in nucleophilic aromatic substitution reactions, or understand its degradation pathways.

Transition State Characterization